2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate
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Overview
Description
2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinoquinoline core, which is a bicyclic structure combining pyridazine and quinoline rings, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves esterification to introduce the ethyl acetate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs for treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone . These compounds share a similar core structure but differ in their functional groups and overall molecular architecture.
Uniqueness
What sets 2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate apart is its unique combination of the pyridazine and quinoline rings, which may confer distinct pharmacological properties. This unique structure could result in different biological activities and therapeutic potential compared to other pyridazine derivatives .
Properties
IUPAC Name |
2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-13-14(11-5-3-4-6-12(11)17-15(13)21)16(22)19(18-9)7-8-23-10(2)20/h3-6H,7-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKGOJAOJMISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C(=O)NC3=CC=CC=C32)CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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